3-[(2-Nitrophenyl)amino]propanenitrile
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Overview
Description
3-[(2-Nitrophenyl)amino]propanenitrile is an organic compound with the molecular formula C9H9N3O2 It is a nitrile derivative that features a nitrophenyl group attached to an aminopropanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrophenyl)amino]propanenitrile typically involves the reaction of 2-nitroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Nitrophenyl)amino]propanenitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-[(2-Aminophenyl)amino]propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2-Nitrophenyl)amino]propanoic acid.
Scientific Research Applications
3-[(2-Nitrophenyl)amino]propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Nitrophenyl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Nitrophenyl)amino]propanenitrile
- 3-[(4-Nitrophenyl)amino]propanenitrile
- 2-Methyl-2-nitropropane
Uniqueness
3-[(2-Nitrophenyl)amino]propanenitrile is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs, making it a compound of particular interest in research and industrial applications.
Properties
IUPAC Name |
3-(2-nitroanilino)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-3-7-11-8-4-1-2-5-9(8)12(13)14/h1-2,4-5,11H,3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFBSKOWZERDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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